四氢唑啉硝酸盐

描述

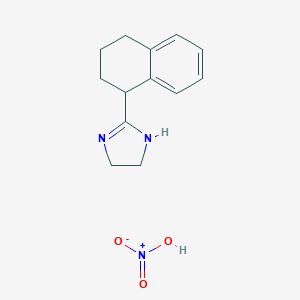

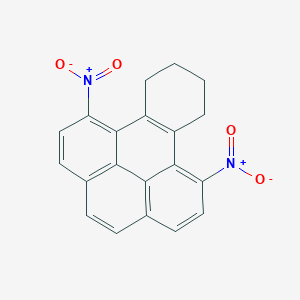

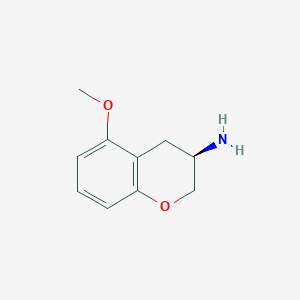

Tetrahydrozoline nitrate is an organic nitrate salt obtained by the reaction of equimolar amounts of tetryzoline and nitric acid . It is used as a drug for the temporary relief of discomfort and redness of eyes due to minor eye irritations .

Chemical Reactions Analysis

Tetrahydrozoline nitrate undergoes a visual reaction with silver nitrate, resulting in a white, curdy precipitate . This is part of the Chloride test for tetrahydrozoline hydrochloride .科学研究应用

四氢唑啉盐酸盐主要用于减轻鼻塞和眼部充血。它的作用是与 α-肾上腺素能受体结合,导致血管收缩和充血减轻 (Definitions, 2020).

对 1-(2H-四唑-5-基)胍硝酸盐等相关化合物的晶体结构和合成工艺的研究表明在高能材料以及推进剂和炸药中具有潜力 (Sasidharan Nimesh & H. Ang, 2016).

用与四氢唑啉结构相似的四唑乙酸盐对纤维素和微晶纤维素进行改性,有效地合成了富氮高能聚合物。这些聚合物在复合炸药和高性能固体推进剂中具有应用 (A. F. Tarchoun 等人,2020).

四氢唑啉盐酸盐以 Tyzine 为商品名上市,已被公认为一种有效的鼻减充血剂,可提供持久的缓解,且全身副作用极小 (I. Neistadt, 1955).

它表现出血管收缩特性和持久的升压活性,以及其他拟交感神经特性,使其成为治疗高血压和肾毒性等疾病的潜在药物 (D. Hutcheon 等人,1955).

在牙科应用中,四氢唑啉比氯化铝和肾上腺素基试剂更有效且炎症更小的牙龈退缩剂,在 30 天后观察到组织完全修复 (I. Kostic 等人,2014).

它已被有效地用于缓解过敏性或慢性结膜炎患者的充血,而没有不良影响或影响白内障的恢复 (H. Menger, 1959).

该化合物在治疗性眼部给药后也在血清和尿液中被检测到,表明在法医毒理学中检测非法掺假使用或过量服用病例具有潜在应用 (M. E. Carr 等人,2011).

作用机制

When applied locally to the eye or nose, Tetrahydrozoline nitrate binds to and activates alpha-adrenergic receptors, resulting in vasoconstriction and decreased nasal and ophthalmic congestion . It is believed that the drug directly stimulates alpha-adrenergic receptors of the sympathetic nervous system and exerts little or no effect on beta-adrenergic receptors .

安全和危害

Tetrahydrozoline nitrate is harmful if swallowed . It can produce significant poisoning if taken orally . Symptoms of poisoning may include altered mental state, difficulty breathing, blurred vision, changes in blood pressure, fast or slow heartbeat, headache, irritability, low body temperature, nausea and vomiting, nervousness, tremors, seizures, and weakness .

未来方向

There is room for future research and development. More studies should be conducted to better understand the mechanism of action, therapeutic window, and toxicity levels among various age groups at different methods of intake and to find an effective treatment in case of overdose . A fast and alternative test to GC/MS can be developed to ease the diagnosis of THZ toxicity . Purchases of this medication may need to be monitored .

属性

IUPAC Name |

nitric acid;2-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2.HNO3/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13;2-1(3)4/h1-2,4,6,12H,3,5,7-9H2,(H,14,15);(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVQFLMKSDLCPAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)C3=NCCN3.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrahydrozoline nitrate | |

CAS RN |

118201-38-0 | |

| Record name | Tetrahydrozoline nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118201380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TETRAHYDROZOLINE NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P9X484T3F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Tert-butyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B38980.png)